N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide
Description
This compound belongs to a class of sulfonamide-containing derivatives characterized by a benzo[f][1,4]oxazepin-5-one core linked to a phenylbutyramide group via a sulfamoyl bridge. The butyramide chain (C₄ alkyl) contributes to lipophilicity, balancing solubility and membrane permeability.
Properties
IUPAC Name |
N-[4-[(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-2-3-18(23)21-13-4-7-15(8-5-13)28(25,26)22-14-6-9-17-16(12-14)19(24)20-10-11-27-17/h4-9,12,22H,2-3,10-11H2,1H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOGNJQXLGSRJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a tetrahydrobenzo[f][1,4]oxazepine core, which is known for its diverse biological properties. The presence of a sulfamoyl group and a butyramide moiety enhances its reactivity and potential interactions with biological targets.
Research Findings and Case Studies
Recent studies have highlighted the biological activity of related compounds within the same chemical class. Below is a summary of relevant findings:
| Compound Name | Biological Activity | Study Reference |
|---|---|---|
| 5-Methyl-4-oxo-2,3-dihydrobenzo[f][1,4]oxazepin | Kinase inhibition | |
| 2-Benzyl-N-(5-methyl-4-oxo-2,3-dihydro-benzoxazepin) | Potential anticancer activity | |
| 5-[Difluoro(phenyl)methyl]-N-(5-methyl-4-oxo-benzoxazepin) | Selective kinase inhibition |
Case Study: Anticancer Potential
In a study examining the anticancer properties of oxazepine derivatives, it was found that certain compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the inhibition of key signaling pathways that promote tumor growth. This suggests that this compound may also possess similar properties warranting further investigation.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. While specific data are sparse:
- Absorption : Compounds with similar structures have shown good absorption characteristics.
- Metabolism : The metabolic pathways remain to be elucidated but may involve phase I and II metabolic processes common to sulfonamide derivatives.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Modifications
The closest analogues are the (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)alkylamide series (compounds 5a–5d from ). These compounds replace the benzo[f]oxazepine ring with a 2-oxotetrahydrofuran (five-membered lactone) moiety. Key differences include:
- Electronic Effects : The benzo[f]oxazepine core introduces aromatic π-system interactions absent in 5a–5d , which may improve binding affinity to aromatic-rich enzyme pockets.
Table 1: Physical Properties of Analogues
| Compound | Core Structure | Melting Point (°C) | Yield (%) | [α]D (c in MeOH) |
|---|---|---|---|---|
| Target Compound | Benzo[f]oxazepin-5-one | Not reported | Not reported | Not reported |
| 5a (Butyramide) | 2-Oxotetrahydrofuran | 180–182 | 51.0 | +4.5° |
| 5b (Pentanamide) | 2-Oxotetrahydrofuran | 174–176 | 45.4 | +5.7° |
| 5c (Hexanamide) | 2-Oxotetrahydrofuran | 142–143 | 48.3 | +6.4° |
| 5d (Heptanamide) | 2-Oxotetrahydrofuran | 143–144 | 45.4 | +4.7° |
Alkyl Chain Length Effects
The target compound’s butyramide chain (C₄) aligns with 5a , while 5b–5d feature longer aliphatic chains (C₅–C₇). Trends observed in 5a–5d include:
- Melting Points : Decrease with longer chains (e.g., 180–182°C for 5a vs. 143–144°C for 5d ), likely due to reduced crystallinity from increased lipophilicity.
- Optical Rotation : [α]D values increase slightly with chain length (5a : +4.5°; 5c : +6.4°), suggesting subtle stereoelectronic effects.
- Synthetic Yields : Consistently moderate (45–51%), indicating minimal impact of chain length on acylation efficiency .
Functional Group Comparisons
- Sulfonamide Linkage : Present in all analogues, enabling hydrogen bonding and interactions with biological targets (e.g., carbonic anhydrases or dihydropteroate synthase in sulfa drugs).
- Amide vs. Triazole Derivatives : describes triazole-thione derivatives (e.g., compounds 7–9 ) with sulfonamide groups. These exhibit tautomerism (thione vs. thiol forms), unlike the stable amide bond in the target compound, which may affect metabolic stability .
- Antimicrobial Activity : Pyrazole and triazole derivatives in show antimicrobial properties, suggesting that the target compound’s sulfonamide group and heterocyclic core could confer similar activity if tested .
Spectroscopic Signatures
- ¹H-NMR : The target compound’s benzo[f]oxazepine protons would resonate downfield (δ 7.7–8.2 ppm for aromatic protons) compared to the tetrahydrofuran protons in 5a–5d (δ 4.0–4.3 ppm).
- ¹³C-NMR : The carbonyl of the oxazepine ring (C=O) would appear near δ 170 ppm, similar to the lactone carbonyl in 5a–5d .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
